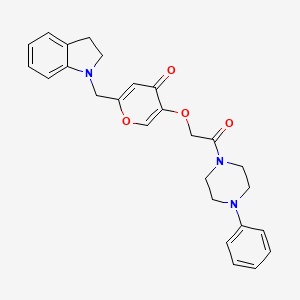
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one, also known as IMPY, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it an attractive target for drug development.
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
Research on related compounds, such as indole derivatives and pyrano[2,3-b]indoles, has focused on understanding the synthetic pathways and mechanisms involved in their formation. For example, the study by Righetti et al. (1979) explored the synthesis of colorless pyrano[2,3-b]indoles through a cycloaddition reaction, highlighting the versatility of indole derivatives in organic synthesis and their potential in creating complex molecular architectures (Righetti, Tacconi, Corsico Piccolini, Pesenti, Desimoni, & Oberti, 1979).
Antiviral Activity
Derivatives of indole and pyrazine, such as those studied by Rusinov et al. (2005), have been evaluated for their antiviral activity, including inhibition of measles and Marburg viruses. This research underscores the potential of indole-based compounds in the development of new antiviral agents (Rusinov, Kovalev, Kozhevnikov, Ustinova, Chupakhin, Pokrovskii, Ilicheva, Belanov, Bormotov, Serova, & Volkov, 2005).
Catalysis and Heterocyclic Synthesis
The synthesis of imidazole and pyrrole derivatives catalyzed by Brønsted acids, as reported by Dai et al. (2016), demonstrates the utility of indole derivatives in catalytic systems for producing heterocyclic compounds. Such methodologies could potentially be applied to the synthesis of the compound , offering efficient routes to polysubstituted heterocycles (Dai, Shu, Wang, Li, Yu, Shi, & Rong, 2016).
Antimicrobial and Antioxidant Activities
Research into pyrazoline and pyrazole derivatives, such as the study by Hassan (2013), has revealed their potential antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, including "2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one," could possess valuable biological properties (Hassan, 2013).
Sigma Ligands and DNA Binding Studies
Compounds with phenylpiperazine units have been explored for their sigma receptor affinity and as DNA minor groove binders, illustrating the diverse biological and chemical applications of these molecules. Studies by Perregaard et al. (1995) and Clark et al. (1998) highlight the potential of these compounds in pharmacology and molecular biology (Perregaard, Moltzen, Meier, & Sanchez, 1995; Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-29-11-10-20-6-4-5-9-23(20)29)32-18-25(24)33-19-26(31)28-14-12-27(13-15-28)21-7-2-1-3-8-21/h1-9,16,18H,10-15,17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDQGZXIKOTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

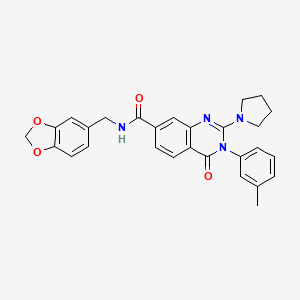
![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
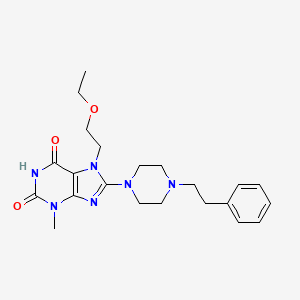
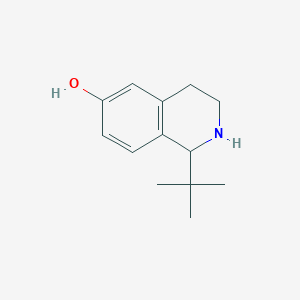
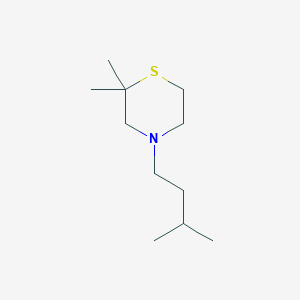
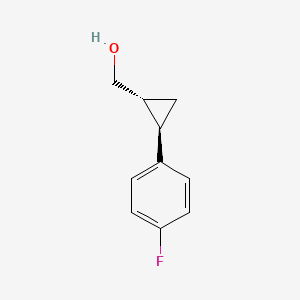
![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)
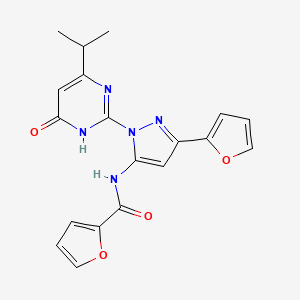
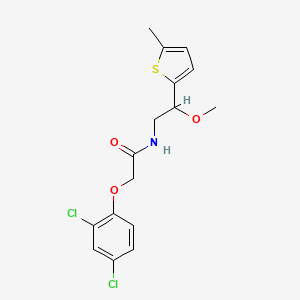

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)